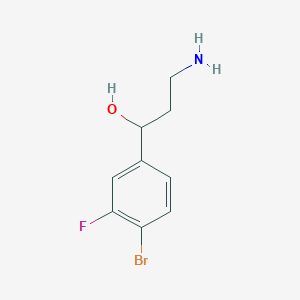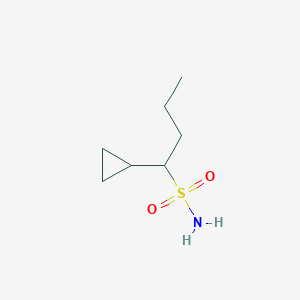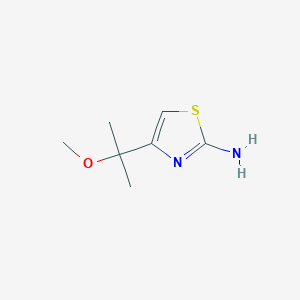![molecular formula C12H20BNO3 B13183907 (3-[2-(Diethylamino)ethoxy]phenyl)boronic acid](/img/structure/B13183907.png)
(3-[2-(Diethylamino)ethoxy]phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-[2-(DIETHYLAMINO)ETHOXY]PHENYL)BORONICACID is an organic compound with the molecular formula C12H20BNO3. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling .
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for boronic acids, including (3-[2-(DIETHYLAMINO)ETHOXY]PHENYL)BORONICACID, often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production .
化学反応の分析
Types of Reactions
(3-[2-(DIETHYLAMINO)ETHOXY]PHENYL)BORONICACID undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions often involve temperatures ranging from room temperature to 100°C, depending on the specific reaction .
Major Products
The major products formed from these reactions include boronic esters, borates, and substituted phenyl derivatives. These products are valuable intermediates in organic synthesis and pharmaceutical development .
科学的研究の応用
Chemistry
In chemistry, (3-[2-(DIETHYLAMINO)ETHOXY]PHENYL)BORONICACID is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it a valuable tool in the synthesis of complex organic molecules .
Biology
In biological research, boronic acids are used as enzyme inhibitors, particularly for proteases and kinases. (3-[2-(DIETHYLAMINO)ETHOXY]PHENYL)BORONICACID may be explored for similar applications due to its boronic acid functionality .
Medicine
In medicine, boronic acids have been investigated for their potential as therapeutic agents, particularly in cancer treatment. The compound’s ability to inhibit specific enzymes makes it a candidate for drug development .
Industry
In the industrial sector, (3-[2-(DIETHYLAMINO)ETHOXY]PHENYL)BORONICACID is used in the production of advanced materials and polymers. Its role in facilitating carbon-carbon bond formation is crucial for the development of new materials with unique properties .
作用機序
The mechanism of action of (3-[2-(DIETHYLAMINO)ETHOXY]PHENYL)BORONICACID involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it an effective inhibitor of enzymes that contain these functional groups. The compound’s ability to participate in Suzuki-Miyaura coupling reactions also highlights its role in facilitating the formation of carbon-carbon bonds .
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group, commonly used in organic synthesis.
4-(Diethylamino)phenylboronic Acid: Similar in structure but with the diethylamino group directly attached to the phenyl ring.
Uniqueness
Its structure allows for versatile interactions in both chemical and biological systems, making it a valuable compound for research and industrial applications .
特性
分子式 |
C12H20BNO3 |
|---|---|
分子量 |
237.11 g/mol |
IUPAC名 |
[3-[2-(diethylamino)ethoxy]phenyl]boronic acid |
InChI |
InChI=1S/C12H20BNO3/c1-3-14(4-2)8-9-17-12-7-5-6-11(10-12)13(15)16/h5-7,10,15-16H,3-4,8-9H2,1-2H3 |
InChIキー |
LUCFNCJWSVDRRK-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC=C1)OCCN(CC)CC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B13183830.png)


methanol](/img/structure/B13183839.png)


![2-(1-Aminopropan-2-yl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13183879.png)




![(2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylbutanamide](/img/structure/B13183893.png)
![2-[(2-Bromophenyl)sulfanyl]acetaldehyde](/img/structure/B13183904.png)

